GR 64349

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

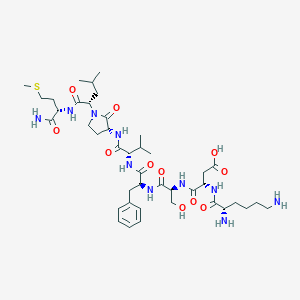

GR 64349 is a potent and selective agonist of the tachykinin NK2 receptor. It has an effective concentration (EC50) of 3.7 nanomolar in rat colon . This compound exhibits over 1000-fold selectivity over NK1 receptors and over 300-fold selectivity over NK3 receptors . This compound is primarily used in scientific research to study the functions and mechanisms of tachykinin receptors.

Preparation Methods

The synthesis of GR 64349 involves the assembly of a peptide sequence with specific modifications. The sequence is Lys-Asp-Ser-Phe-Val-Gly-R-γ-lactam-Leu-Met-NH2 . The preparation method includes the following steps:

Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Modification: The leucine residue at position 7 is modified to R-γ-lactam-Leu, and the methionine residue at position 8 is amidated at the C-terminus.

Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.

Chemical Reactions Analysis

GR 64349 undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide under oxidative conditions.

Reduction: The disulfide bonds in the peptide can be reduced using reducing agents like dithiothreitol (DTT).

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed from these reactions include oxidized and reduced forms of the peptide.

Scientific Research Applications

GR 64349 has several scientific research applications, including:

Chemistry: It is used to study the structure-activity relationships of tachykinin receptors.

Biology: this compound is used to investigate the physiological and pathological roles of NK2 receptors in various tissues.

Mechanism of Action

GR 64349 exerts its effects by selectively binding to and activating the tachykinin NK2 receptor. This activation leads to the modulation of intracellular signaling pathways, including the accumulation of inositol-1 phosphate, increases in intracellular calcium levels, and stimulation of cyclic AMP synthesis . The molecular targets involved in these pathways include G-protein-coupled receptors (GPCRs) and downstream effectors like phospholipase C and adenylate cyclase .

Comparison with Similar Compounds

GR 64349 is unique in its high selectivity and potency for the NK2 receptor compared to other tachykinin receptor agonists. Similar compounds include:

Neurokinin A (NKA): An endogenous ligand for NK2 receptors with lower selectivity and potency compared to this compound.

Neurokinin B (NKB): Another endogenous ligand that primarily targets NK3 receptors but has some activity at NK2 receptors.

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying NK2 receptor functions and developing potential therapeutic agents targeting these receptors.

Properties

CAS No. |

136548-07-7 |

|---|---|

Molecular Formula |

C42H68N10O11S |

Molecular Weight |

921.1 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28+,29-,30-,31-,32-,34-/m0/s1 |

InChI Key |

HVUNRXRFMQDMBO-ICQHUDCBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Synonyms |

3-Lys-8-Gly-R-lactam-9-Leu-neurokinin A (3-10) GR 64349 GR-64349 neurokinin A (3-10), Lys(3)-Gly(8)-R-lactam-Leu(9)- neurokinin A (3-10), lysyl(3)-glycyl(8)-R-lactam-leucine(9)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.